molecular formula C33H22N6Na2O9S2 B15337946 Diphenyl orange

Diphenyl orange

Cat. No.: B15337946
M. Wt: 756.7 g/mol
InChI Key: VOAJWBUPRMOGSZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Direct Orange 26 is an azo dye widely used in the textile industry for dyeing cotton, silk, wool, polyamide fibers, and pulp. It is known for its vibrant orange color and is commonly used in direct printing applications. The dye is characterized by its stability and resistance to degradation, making it a persistent environmental pollutant when not properly managed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Orange 26 is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with an aromatic compound containing an electron-donating group, such as a phenol or aniline derivative, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of Direct Orange 26 is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes before being packaged for use .

Chemical Reactions Analysis

Types of Reactions: Direct Orange 26 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.

    Reduction: Reduction of the azo bond can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or ozone under acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc dust in alkaline conditions.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

Direct Orange 26 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Direct Orange 26 primarily involves its interaction with the substrate it is dyeing. The dye molecules form hydrogen bonds and van der Waals interactions with the fibers, leading to strong adsorption and color fastness. In degradation processes, the azo bond is cleaved, resulting in the formation of smaller aromatic compounds that can be further broken down or removed from the environment .

Comparison with Similar Compounds

  • Direct Red 31
  • Direct Blue 15
  • Direct Yellow 12

Comparison: Direct Orange 26 is unique due to its specific azo structure, which imparts a distinct orange color. Compared to other direct dyes like Direct Red 31 and Direct Blue 15, Direct Orange 26 has different absorption maxima and chemical stability. Its resistance to degradation makes it a persistent pollutant, necessitating advanced treatment methods for its removal from wastewater .

Properties

Molecular Formula

C33H22N6Na2O9S2

Molecular Weight

756.7 g/mol

IUPAC Name

disodium;4-oxo-7-[[5-oxo-6-(phenylhydrazinylidene)-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-(phenylhydrazinylidene)naphthalene-2-sulfonate

InChI

InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,36-37H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2

InChI Key

VOAJWBUPRMOGSZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)NN=C2C(=CC3=C(C2=O)C=CC(=C3)NC(=O)NC4=CC5=C(C=C4)C(=O)C(=NNC6=CC=CC=C6)C(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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